molecular formula C10H14N4O B2687854 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one CAS No. 1090550-04-1

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one

Cat. No.: B2687854
CAS No.: 1090550-04-1
M. Wt: 206.249
InChI Key: VLQMIRZDNXPULQ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one ( 1090550-04-1) is a versatile heterocyclic compound featuring a pyrimidine core linked to a piperazinone moiety. This unique structure, with its distinct electron-rich and electron-deficient regions, imparts significant reactivity and stability under various conditions, making it a valuable intermediate in organic synthesis and drug discovery . With a molecular formula of C10H14N4O and a molecular weight of 206.24 g/mol, this compound serves as a key building block in medicinal chemistry for the synthesis of biologically active molecules . Its well-defined molecular architecture facilitates precise modifications, enabling tailored applications in pharmaceutical and agrochemical research. The compound's piperazinone ring adopts a half-chair conformation stabilized by intramolecular hydrogen bonding, contributing to its defined chemical behavior . As a foundational scaffold, it is instrumental in the exploration of novel kinase inhibitors and antimicrobial agents, with research showing that similar pyrimidine-piperazine hybrids exhibit potent activity against pathogenic bacteria . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can access this compound in various quantities, with detailed specifications and pricing available upon inquiry.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-5-8(2)13-10(12-7)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMIRZDNXPULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one typically involves the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving molecular interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Indolylpiperazinylpyrimidine Derivatives ()

Compounds 21–25 (Table 1) share the 4,6-dimethylpyrimidin-2-yl-piperazinone scaffold but are modified with indole-based substituents. Key distinctions include:

  • Substituent Effects : Compound 22 (5-fluoro-indole) and 24 (5-methoxy-indole) exhibit altered electronic properties compared to the parent indole (21 ), influencing receptor binding and solubility.
  • Synthesis Yields : Yields range from 16% (22 ) to 36% (24 ), suggesting substituent-dependent reactivity during coupling reactions .
  • Purity : HPLC purity exceeds 95% for all compounds, critical for reliable biological testing .

Table 1: Indolylpiperazinylpyrimidine Analogs

Compound Substituent Yield (%) Crystallization Solvent Purity (%)
21 H (Indole) 23 Methanol/EtOAc (1:1) 98.5
22 5-Fluoro 16 Ethanol/EtOAc (1:1) 97.2
24 5-Methoxy 36 Methanol/EtOAc (8:5) 99.1

Sulfonamide-Linked Derivatives (–17)

  • SPIII-5ME-AC and SPIII-5Cl-BZ : These derivatives inhibit HIV integrase but exhibit cytotoxicity (CC₅₀ < EC₅₀), limiting therapeutic utility .

Table 2: Sulfonamide Analogs

Compound Biological Activity Cytotoxicity (CC₅₀) Key Structural Feature
SPIII-5ME-AC HIV Integrase Inhibition High Acetylated indole sulfonamide
N-[4-...]propanamide N/A (Structural analog) N/A 2,2-Dimethylpropanamide tail

Thioacetamide Derivatives ()

Thioether or thioacetamide bridges introduce sulfur atoms, impacting metabolic stability and target binding:

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide : Potent SIRT2 inhibitor with dose-dependent α-tubulin acetylation in cancer cells .
  • Compound 33: Synthesized in 98% yield via thioether linkage, demonstrating high synthetic efficiency compared to piperazinone derivatives .

Piperazinone-Based Pharmaceuticals ()

Rébeмadline (WHO List 87): A structurally complex analog with a 4,5-dihydroimidazole-piperazinone core. Unlike this compound, it features chlorophenyl and methoxy-isopropoxy substituents, likely targeting cardiovascular or inflammatory pathways .

Key Findings and Implications

Structural Flexibility: Modifications at the piperazinone nitrogen (e.g., indole, sulfonamide, thioether) tune bioactivity but may compromise safety (e.g., cytotoxicity in sulfonamides) .

Synthetic Efficiency : Thioether derivatives (98% yield) outperform indolylpiperazinylpyrimidines (16–36% yields), suggesting optimized routes for scale-up .

Target Selectivity: The 4,6-dimethylpyrimidine moiety is critical for SIRT2/HDAC6 dual inhibition, while indole substitutions enhance adenosine receptor binding .

Biological Activity

The compound 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor studies and its therapeutic properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring linked to a pyrimidine moiety. The structural features contribute to its interactions with various biological targets.

Property Details
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.25 g/mol
Chemical Structure Chemical Structure

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It may function as an inhibitor or partial agonist for adenosine receptors, particularly the hA3AR (human A3 adenosine receptor). This interaction is critical in modulating signal transduction pathways related to cancer progression and other pathological conditions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown selective cytotoxic effects on colorectal cancer cells compared to normal colon cells.

  • Cytotoxicity Assays :
    • HCT-116 Cell Line (Colorectal Cancer) : IC50 = 84 ± 9 μM
    • Caco-2 Cell Line (Colorectal Cancer) : IC50 = 77 ± 10 μM
    • CCD-18Co Cell Line (Normal Colon) : IC50 = 176 ± 48 μM

These results suggest that the compound is approximately two times more effective against cancerous cells than normal cells, indicating a selective action that could be beneficial for therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has been investigated as a potential agent against various bacterial strains and biofilms. The presence of the pyrimidine moiety enhances its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Colorectal Cancer :
    • A study conducted by Sakowicz-Burkiewicz et al. evaluated the efficacy of adenosine receptor agonists in enhancing the chemotherapeutic effects of 5-fluorouracil in murine models of colon carcinoma. The study highlighted that compounds similar to this compound could improve treatment outcomes by increasing apoptosis in cancer cells .
  • Antimicrobial Efficacy :
    • Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. The structure–activity relationship indicates that modifications to the piperazine or pyrimidine moieties can enhance antimicrobial potency .

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